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Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

Cat. No.: B1333653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

physicochemical properties of 3-(Perfluorobutyl)propanol, also known by its systematic

IUPAC name, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol. The information presented herein is

essential for the identification, characterization, and application of this fluorinated alcohol in

various research and development settings, including drug discovery and materials science.

Physicochemical Properties
3-(Perfluorobutyl)propanol is a fluorinated alcohol with the chemical formula C₇H₇F₉O and a

molecular weight of 278.12 g/mol . Its structure consists of a propanol backbone with a

nonafluorobutyl group attached to the third carbon. This high degree of fluorination imparts

unique properties to the molecule.
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Property Value Reference

CAS Number 83310-97-8 [1][2][3]

Molecular Formula C₇H₇F₉O [1][2][3]

Molecular Weight 278.12 g/mol [1][3]

Boiling Point 163-164 °C [1][4]

Density 1.528 g/mL at 25 °C [1][4]

Refractive Index (n²⁰/D) 1.327 [1][4]

Spectroscopic Data
Detailed experimental spectroscopic data for 3-(Perfluorobutyl)propanol is not widely

available in public spectral databases. The following tables present predicted and expected

spectral characteristics based on the analysis of structurally similar fluorinated alcohols and

general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons in the propyl

chain. The electron-withdrawing effect of the perfluorobutyl group will cause a downfield shift of

the protons closer to it.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 3.8 Triplet 2H -CH₂-OH (C1)

~ 2.1 Multiplet 2H -CF₂-CH₂- (C3)

~ 1.9 Multiplet 2H -CH₂-CH₂-CH₂- (C2)

~ 1.5 Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR)
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The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The

carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling.

Chemical Shift (δ) (ppm) Assignment

~ 60 -CH₂-OH (C1)

~ 30 -CF₂-CH₂- (C3)

~ 25 -CH₂-CH₂-CH₂- (C2)

105-125 (multiplets) -CF₂- groups (C4, C5, C6)

115-125 (quartet) -CF₃ (C7)

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. The spectrum of

3-(Perfluorobutyl)propanol is expected to show four distinct signals corresponding to the four

different fluorine environments.

Chemical Shift (δ) (ppm) Multiplicity Assignment

~ -81 Triplet -CF₃

~ -124 Multiplet -CF₂-CF₃

~ -126 Multiplet -CF₂-CH₂-

~ -127 Multiplet -CF₂-CF₂-CH₂-

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H

groups, as well as strong absorptions corresponding to the C-F bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

2960-2850 Medium C-H stretch (alkyl)

1300-1100 Strong C-F stretch

1050-1000 Medium C-O stretch (primary alcohol)

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic

fragmentation patterns for alcohols, including the loss of water (M-18) and alpha-cleavage. The

presence of the perfluorobutyl group will lead to unique fragmentation patterns involving the

loss of fluorinated fragments.

m/z Interpretation

278 [M]⁺

260 [M-H₂O]⁺

259 [M-H-H₂O]⁺

209 [M-CF₃]⁺

159 [M-C₂F₅]⁺

109 [M-C₃F₇]⁺

69 [CF₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
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Sample Preparation: Dissolve approximately 10-20 mg of 3-(Perfluorobutyl)propanol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use a standard pulse program for proton NMR.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

¹⁹F NMR Acquisition:

Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

A proton-decoupled sequence is typically used to simplify the spectrum.

Set the spectral width to encompass the expected chemical shift range for fluorinated

aliphatic compounds (e.g., -50 to -150 ppm).

Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
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Sample Preparation: As 3-(Perfluorobutyl)propanol is a liquid, a neat spectrum can be

obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the

signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft

ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).

Data Acquisition:

For EI-MS, use a standard electron energy of 70 eV.

For ESI-MS or CI-MS, optimize the source parameters (e.g., spray voltage, gas flow rates,

temperature) to achieve stable ionization and a good signal.

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Experimental Workflow
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The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of 3-(Perfluorobutyl)propanol.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

3-(Perfluorobutyl)propanol

Dissolve in
Deuterated Solvent Neat Liquid Sample

Mass SpectrometerNMR Spectrometer
(¹H, ¹³C, ¹⁹F) FTIR Spectrometer

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3-(Perfluorobutyl)propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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perfluorobutyl-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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